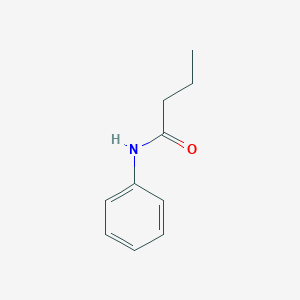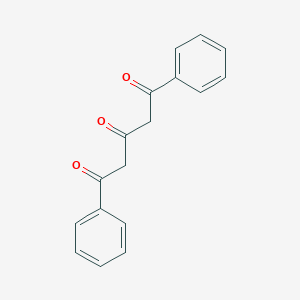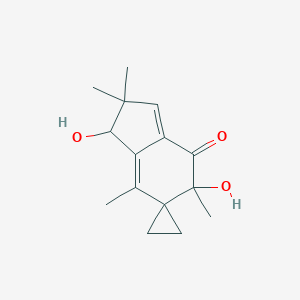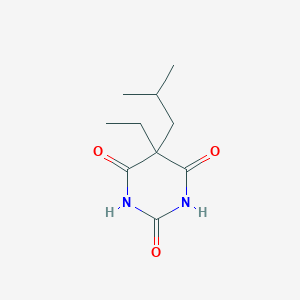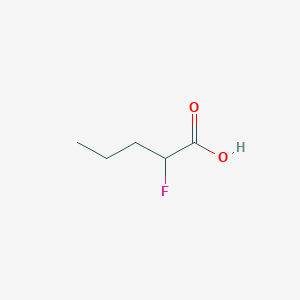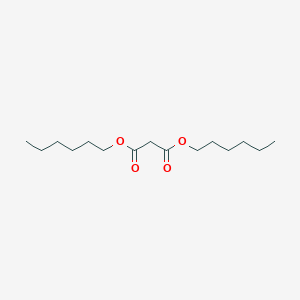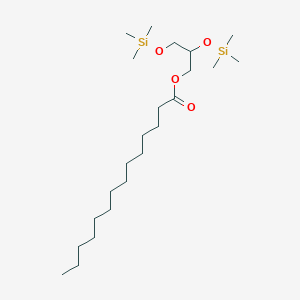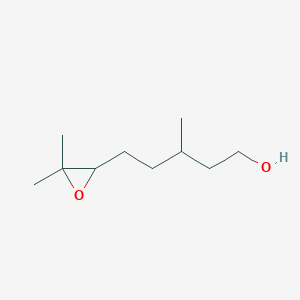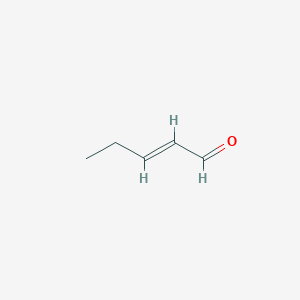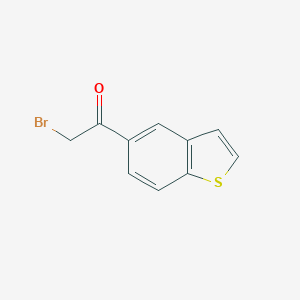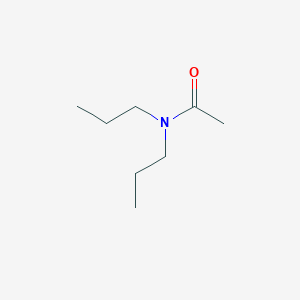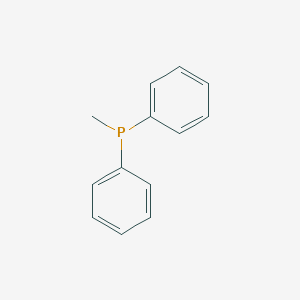![molecular formula C21H18ClNO B073875 3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one CAS No. 94864-08-1](/img/structure/B73875.png)
3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C21H18ClNO. It is characterized by the presence of a propanone group attached to a 4-chlorophenylamino group and two phenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one typically involves the reaction of 4-chloroaniline with benzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with acetophenone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 3-chloro-1-phenyl-: Similar in structure but lacks the 4-chlorophenylamino group.
1-Propanone, 3-phenyl-: Lacks both the 4-chlorophenylamino and one of the phenyl groups.
1-Propanone, 3-[(4-methylphenyl)amino]-1,3-diphenyl-: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one is unique due to the presence of both the 4-chlorophenylamino group and two phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Propiedades
Número CAS |
94864-08-1 |
|---|---|
Fórmula molecular |
C21H18ClNO |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
3-(4-chloroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20,23H,15H2 |
Clave InChI |
SXLCSNBAKSFHOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
